Quinoline, trifluoroacetate
Description
Significance of Nitrogen Heterocycles in Synthetic and Materials Science Research
Nitrogen-containing heterocycles are a paramount class of organic compounds, distinguished by the inclusion of at least one nitrogen atom within a cyclic framework. chemrj.orgijsrst.com These structures are ubiquitous in nature and are central to the fields of synthetic chemistry, medicinal chemistry, and materials science. researchgate.netfrontiersin.org An analysis of FDA-approved pharmaceuticals revealed that 59% of small-molecule drugs feature a nitrogen heterocycle, highlighting their privileged status in drug design. openmedicinalchemistryjournal.commsesupplies.com
The importance of these compounds stems from their unique physicochemical properties, including their capacity for hydrogen bonding, metal coordination, and π–π stacking interactions. chemrj.org This structural and functional diversity allows them to serve as versatile scaffolds in the creation of pharmaceuticals, polymers, corrosion inhibitors, and agrochemicals. openmedicinalchemistryjournal.comchemrj.orgmsesupplies.com In materials science, nitrogen heterocycles like imidazoles and pyrroles are precursors to electroactive polymers and functional materials with specific optical and electronic properties. msesupplies.comopenaccessjournals.com The continuous development of novel synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, further expands the accessibility and application of this vital class of molecules. researchgate.neteurekalert.org
Overview of Acid Catalysis in Heterocyclic Chemistry
Acid catalysis is a fundamental tool in organic chemistry for accelerating chemical reactions, and it plays a crucial role in the synthesis of heterocyclic compounds. wikipedia.orgnumberanalytics.com An acid catalyst functions by donating a proton (Brønsted acid) or accepting an electron pair (Lewis acid), thereby lowering the activation energy of a reaction. numberanalytics.comnumberanalytics.com In heterocyclic chemistry, acid catalysis is instrumental in key bond-forming reactions, such as cyclizations, condensations, and rearrangements, that lead to the formation of the heterocyclic ring. researchgate.netrsc.org
Many well-established methods for synthesizing quinolines, such as the Friedländer, Skraup, and Doebner-von Miller reactions, traditionally employ strong acids. chemrj.orgresearchgate.netrsc.org For instance, trifluoroacetic acid (TFA) has been shown to be an efficient catalyst for the Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. researchgate.net The interaction between an acid and the basic nitrogen atom of the quinoline (B57606) ring results in the formation of a salt, such as quinolinium trifluoroacetate (B77799), a key aspect of its chemistry. vulcanchem.comresearchgate.net
Brønsted-Lowry acid-base theory defines an acid as a proton (H⁺) donor. wikipedia.orgnumberanalytics.com In Brønsted acid catalysis, the catalyst transfers a proton to a substrate, a process known as protonation. numberanalytics.comcatalysis.blog This initial step often generates a more reactive intermediate. catalysis.blog A common mechanism involves the protonation of a carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org This principle is frequently applied in esterification, hydration, and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com
The general catalytic cycle involves protonation of the substrate, reaction of the protonated intermediate, and subsequent deprotonation to release the product and regenerate the acid catalyst. numberanalytics.com The strength of the Brønsted acid is a critical factor influencing catalytic activity. numberanalytics.com Strong acids like sulfuric acid, toluenesulfonic acid, and trifluoroacetic acid are commonly used. wikipedia.orgnumberanalytics.com In recent years, the development of highly reactive and selective Brønsted acid catalysts, including super Brønsted acids and chiral Brønsted acids, has expanded the scope of their application in complex organic synthesis. nih.govjst.go.jp
A Lewis acid is a chemical species that acts as an electron pair acceptor. numberanalytics.com Lewis acid catalysis utilizes this property to activate substrates, typically by coordinating to a Lewis basic site, such as a lone pair on a heteroatom like oxygen or nitrogen. wikipedia.org This coordination withdraws electron density, making the substrate more reactive towards nucleophiles or facilitating bond cleavage. numberanalytics.comwikipedia.org Common Lewis acid catalysts are based on metals such as aluminum, boron, tin, titanium, and zinc. numberanalytics.comwikipedia.org
Lewis acid catalysis is indispensable in modern organic synthesis, enabling a wide array of transformations including Friedel-Crafts reactions, aldol reactions, and Diels-Alder reactions. numberanalytics.comnumberanalytics.com These catalysts not only accelerate reactions but can also impart high levels of regioselectivity and stereoselectivity. wikipedia.org The development of chiral Lewis acids has been particularly impactful, providing powerful tools for asymmetric synthesis. numberanalytics.com Furthermore, an emerging area of research involves cooperative catalysis, where Lewis acids are used in conjunction with transition metals or other catalytic species, such as N-heterocyclic carbenes, to achieve novel reactivity and enhanced selectivity. rsc.orgacs.orgrsc.org The use of iron(III) trifluoroacetate, a Lewis acid, has been reported for the solvent-free synthesis of 2,4-diarylquinolines, showcasing a modern application in heterocyclic synthesis. vulcanchem.com
Research Data: Fe(III) Trifluoroacetate-Catalyzed Synthesis of 2,4-Diarylquinolines
The following table presents data from research on the synthesis of 2,4-diarylquinolines using an iron(III) trifluoroacetate catalyst. This multicomponent reaction proceeds under solvent-free conditions. vulcanchem.com
| Entry | Aromatic Amine (R¹) | Aromatic Aldehyde (R²) | Alkyne (R³) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline (B41778) | Benzaldehyde | Phenylacetylene | 92 |
| 2 | 4-Methylaniline | Benzaldehyde | Phenylacetylene | 95 |
| 3 | 4-Methoxyaniline | Benzaldehyde | Phenylacetylene | 96 |
| 4 | 4-Chloroaniline | Benzaldehyde | Phenylacetylene | 89 |
| 5 | Aniline | 4-Chlorobenzaldehyde | Phenylacetylene | 90 |
| 6 | Aniline | 4-Methylbenzaldehyde | Phenylacetylene | 94 |
| 7 | Aniline | Benzaldehyde | 4-Ethynyltoluene | 91 |
Structure
2D Structure
Properties
CAS No. |
89937-06-4 |
|---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
quinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-6-9-8(4-1)5-3-7-10-9;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
InChI Key |
NSSKYHSLRMEFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Applications Involving Trifluoroacetic Acid and Trifluoroacetate Species
Direct Synthesis of Quinoline (B57606) Scaffolds Facilitated by Trifluoroacetic Acid Catalysis
Trifluoroacetic acid (TFA) serves as a potent and versatile catalyst in a variety of synthetic methodologies for constructing the quinoline scaffold. Its strong acidic nature, coupled with its efficacy in both conventional heating and microwave-assisted conditions, makes it a valuable tool for organic chemists. TFA facilitates key condensation and cyclization steps, often providing high yields and simplifying reaction workups.
Friedländer Annulation Protocols under Trifluoroacetic Acid Conditions
The Friedländer annulation, a fundamental reaction for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov Trifluoroacetic acid has been identified as a highly efficient catalyst for this reaction, often enabling the synthesis to proceed under solvent-free conditions with high yields and within minutes. researchgate.net The use of TFA is considered a green chemistry approach due to the operational simplicity and reduced reaction times. ijcce.ac.irresearchgate.net
This method is versatile, accommodating a range of substrates. For instance, the condensation of 2-aminoaryl ketones with cyclic or acyclic β-dicarbonyl compounds or cyclic ketones proceeds efficiently in the presence of TFA. researchgate.net The reaction's mechanism generally involves an initial aldol-type condensation between the reactants, followed by cyclization and dehydration to form the aromatic quinoline ring system. wikipedia.org TFA's role is to protonate the carbonyl groups, thereby activating them for nucleophilic attack and facilitating the subsequent dehydration steps.
Examples of TFA-Catalyzed Friedländer Annulation
Selected examples of quinoline synthesis via Friedländer annulation using Trifluoroacetic Acid (TFA) as a catalyst.
| 2-Aminoaryl Ketone | α-Methylene Compound | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone | Dimedone | TFA, Solvent-free | High | researchgate.net |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | TFA, Solvent-free | High | ijcce.ac.irresearchgate.net |
| 2-Aminobenzophenone | Cyclohexanone | TFA, Solvent-free | 99% | researchgate.net |
| 2-Aminoacetophenone | Acetylacetone | TFA, Solvent-free | High | researchgate.net |
Microwave-Assisted Synthetic Approaches for Quinoline Formation Utilizing Trifluoroacetic Acid
The integration of microwave irradiation with trifluoroacetic acid catalysis has led to the development of rapid and highly efficient protocols for quinoline synthesis. tandfonline.com This combination dramatically accelerates reaction rates, reducing synthesis times from hours to mere minutes while often improving yields. nih.gov
A notable application is the regioselective Friedländer annulation of 5-aryldihydro-3(2H)-thiophenones with 2-aminobenzophenones. In the presence of TFA and under microwave irradiation at 100°C, a series of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines were synthesized in good yields. nih.gov Similarly, a metal-free method promoted by TFA in chloroform (B151607) under microwave irradiation has been developed for producing 3,4-cyclopentane-quinoline-3-ones from indolyl-one, achieving yields between 68-99% in just 30 minutes. tandfonline.comresearchgate.net
Another eco-friendly approach utilizes TFA as a catalyst for the Knoevenagel reaction between quinaldic acid and various arylbenzaldehydes under microwave conditions to produce styrylquinoline derivatives, which are obtained in short reaction times and with good yields.
Comparison of Conventional vs. Microwave-Assisted Synthesis with TFA
Illustrative comparison of reaction times for quinoline synthesis using Trifluoroacetic Acid (TFA) under different heating conditions.
| Reaction Type | Heating Method | Typical Reaction Time | Reference |
|---|---|---|---|
| Friedländer Annulation | Conventional | Several hours | researchgate.net |
| Friedländer Annulation | Microwave | 5-30 minutes | nih.gov |
| Knoevenagel Condensation | Conventional | 4-6 hours | |
| Knoevenagel Condensation | Microwave | ~10 minutes |
Oxidative Annulation Strategies Employing Trifluoroacetic Acid in Catalytic Cycles
Trifluoroacetic acid also plays a crucial role as a co-catalyst or additive in modern oxidative annulation reactions for quinoline synthesis. These advanced methods often involve transition-metal catalysts that facilitate C-H activation and dehydrogenative coupling, where TFA can significantly influence the reaction's efficiency and outcome.
An innovative method for synthesizing substituted quinolines involves a ruthenium-catalyzed dehydrogenative cross-coupling of primary alcohols and imines. rsc.org In this process, trifluoroacetic acid is used in conjunction with a ruthenium catalyst. rsc.orgresearchgate.net The system facilitates the in situ generation of imines from anilines and benzyl (B1604629) alcohols through a hydrogen-transfer mechanism. The same catalyst then mediates the subsequent coupling with another primary alcohol, leading to the formation of the quinoline ring in satisfactory yields. rsc.org This strategy is advantageous as it utilizes readily available alcohols as starting materials. rsc.org
A highly efficient copper-catalyzed annulation reaction has been developed for the synthesis of 4-trifluoromethyl quinolines. mdpi.comacs.org This redox-neutral protocol involves the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines. acs.orgresearchgate.net The methodology demonstrates excellent functional group tolerance and provides the desired fluorinated quinolines in good to excellent yields, ranging from 58% to 99%. acs.org The protocol has also been successfully extended to ferrocene-based ketone oxime acetates, enabling the construction of novel ferrocene-substituted, fluorine-containing quinolines. acs.org In a related approach, a combination of CuBr₂ and trifluoroacetic acid was shown to promote the [5 + 1] annulation of 2-ethynylanilines with ethyl glyoxylate (B1226380) to form quinoline derivatives. acs.org
Synthesis of 4-Trifluoromethyl Quinolines
Examples of 4-Trifluoromethyl Quinolines synthesized via Cu-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines.
| Ketone Oxime Acetate Substrate | ortho-Trifluoroacetyl Aniline (B41778) Substrate | Yield | Reference |
|---|---|---|---|
| Acetophenone oxime acetate | 2-Amino-5-chloro-trifluoroacetophenone | 92% | acs.org |
| 4'-Methylacetophenone oxime acetate | 2-Amino-trifluoroacetophenone | 99% | acs.org |
| 4'-Methoxyacetophenone oxime acetate | 2-Amino-trifluoroacetophenone | 85% | acs.org |
| Ferrocenyl methyl ketone oxime acetate | 2-Amino-trifluoroacetophenone | 72% | acs.org |
Ruthenium-Catalyzed Dehydrogenative Cross-Coupling Reactions
Superacid-Mediated Cyclization Reactions for Polysubstituted Quinoline Construction
In the quest for novel synthetic routes to polysubstituted quinolines, researchers have explored the use of superacidic media. These powerful acids can promote cyclization reactions that are not feasible under less acidic conditions. Research by Klumpp and co-workers demonstrated an efficient route to polysubstituted quinolines from vinylogous imines using superacids like trifluoromethanesulfonic acid (triflic acid) or its anhydride (B1165640). mdpi.com
Notably, experiments exploring the conditions for such cyclizations found that while trifluoroacetic acid and methanesulfonic acid were tested, they were ineffective at promoting the reaction even at elevated temperatures over extended periods. nih.gov A trace amount of product was observed with sulfuric acid. However, the use of the Brønsted superacid, triflic acid (CF₃SO₃H), resulted in a 95% yield of the desired quinoline. nih.gov This highlights that while TFA is a strong acid suitable for many quinoline syntheses, certain transformations require the significantly higher acidity of a true superacid to proceed, which involves the formation of dicationic superelectrophilic intermediates. nih.gov
Functionalization and Derivatization Approaches Utilizing Trifluoroacetate (B77799) Chemistry
The distinct chemical environment provided by trifluoroacetic acid and the utility of the trifluoroacetate anion are instrumental in several modern synthetic strategies for modifying the quinoline scaffold.
Regioselective C-H Functionalization of Quinolines in Acidic Media
The activation of quinolines in the presence of a strong acid like trifluoroacetic acid facilitates regioselective C-H functionalization, a powerful tool for introducing new substituents at specific positions on the quinoline ring.
A novel and efficient method for the dearomative hydrosilylation of quinolines utilizes a Hydrogen Atom Transfer (HAT) mechanism promoted by UV irradiation in the presence of trifluoroacetic acid (TFA). nih.govthieme-connect.com This process allows for the selective reduction of the quinoline ring.
The reaction is initiated by the photoexcitation of a protonated quinolinium species, which is formed by the reaction of quinoline with a strong acid like TFA or hexafluoro-2-propanol (HFIP). thieme-connect.comresearchgate.net This excited diradical intermediate then undergoes a regioselective hydrogen atom transfer from a silane (B1218182) reagent. thieme-connect.com The resulting silylated intermediates can be further reduced in a one-pot process by the addition of more trifluoroacetic acid, which facilitates in situ desilylation to yield the final reduced N-heterocycle. thieme-connect.com This method is notable for its operational simplicity and the ability to achieve dearomatization under mild conditions. thieme-connect.comresearchgate.net The use of TFA is crucial for both the initial protonation to form the reactive quinolinium species and for the subsequent desilylation step. nih.govthieme-connect.com
Table 1: HAT-Promoted Hydrosilylation of Quinolines
| Quinoline Substrate | Acid | Silane Reagent | Product Type | Reference |
| Quinoline | TFA/HFIP | HSiR₃ | Hydrosilylated/Reduced | thieme-connect.comresearchgate.net |
| Lepidine | TFA | L1·BH₃/L10·BH₃ | Hydroborated | nih.gov |
This table summarizes the key components and outcomes of the HAT-promoted functionalization of quinolines.
Palladium catalysis offers a powerful method for the direct arylation of quinoline N-oxides. The regioselectivity of this transformation can be significantly influenced by the reaction conditions, particularly the choice of solvent and acid additives. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are selective for the C2 position, the use of polar acidic solvents can steer the reaction towards the C8 position. nih.govacs.org
Specifically, employing trifluoroacetic acid (TFA) as a solvent or co-solvent has been shown to facilitate the C8-arylation of quinoline N-oxides. acs.org This selectivity is noteworthy because the C8 position is often less reactive. The reaction proceeds with a broad scope of quinoline N-oxides and iodoarenes and demonstrates excellent functional group tolerance. nih.govacs.org Mechanistic studies and DFT calculations suggest that the reaction proceeds via a cyclopalladation pathway, and the acidic medium plays a crucial role in the C–H bond cleavage step. nih.govutrgv.edu The ability to perform this transformation on a gram scale underscores its synthetic utility. acs.org
Table 2: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
| Catalyst | Arylating Agent | Acid/Solvent | Key Feature | Reference |
| Palladium | Iodoarenes | TFA | High C8 selectivity | nih.govacs.org |
| Rhodium(II)(NHC) | Aryl bromides | - | Direct C8 arylation | nih.govacs.org |
| Iridium(III) | Aryldiazonium salts | - | C8 arylation | acs.org |
| Ruthenium(II) | Arylboronic acids | Silver trifluoroacetate | In situ deoxygenation | nih.gov |
This table highlights different metal-catalyzed approaches for the C8-arylation of quinoline N-oxides, noting the role of trifluoroacetate in the ruthenium-catalyzed system.
Hydrogen Atom Transfer (HAT)-Promoted Hydrosilylation
Introduction of Reactive Linkers via Trifluoroacetic Acid Treatment for Fluorescent Probes
Trifluoroacetic acid is utilized in the synthesis of fluorescent quinoline derivatives that can act as probes and labels. nih.gov In the synthesis of these probes, TFA is often used for the deprotection of functional groups. For instance, after coupling a protected aminooxyacetic acid to an amine-containing fluorophore, the tert-butyloxycarbonyl (t-BOC) protecting group can be quantitatively removed with trifluoroacetic acid. thermofisher.com This reveals a reactive hydroxylamine (B1172632) that can then be conjugated to other molecules.
Furthermore, the photophysical properties of certain quinoline-based fluorescent dyes are sensitive to their chemical environment. For example, in the presence of 0.1% TFA, some N,N-dimethyl-4-aminoquinoline (DMAQ) derivatives exhibit a significant bathochromic (red) shift in their emission spectra, indicating the pH sensitivity of the quinoline core. nih.gov TFA can also be used in the final deprotection step in the synthesis of chiral quinoline derivatives designed as molecular optical diagnostic probes, where a trityl protecting group is removed from a cysteine moiety. acs.org These methods allow for the introduction of reactive linkers and the fine-tuning of the fluorescent properties of quinoline probes for various applications in chemical biology and materials science. nih.govnih.govresearchgate.net
Formation and Synthetic Utility of Quinolinium Trifluoroacetate Salts for Annulated Heterocycles
Quinolinium salts are valuable intermediates in the synthesis of complex, fused (annulated) heterocyclic structures. thieme-connect.comsemanticscholar.orgresearchgate.netthieme-connect.com These salts can be readily prepared and serve as reactive platforms for a variety of cycloaddition and cascade reactions. thieme-connect.comsemanticscholar.org
Trifluoroacetic acid (TFA) can be employed to catalyze the transformation of trifunctionalized quinoline derivatives into bifunctionalized products through a dearomative cyclization process. thieme-connect.comsemanticscholar.org This highlights the role of TFA in promoting specific, stereoselective reactions. Quinolinium salts, in general, react with a wide range of partners, including alkenes, alkynes, and diketones, to construct diverse annulated systems, often through [3+2] cycloaddition pathways. thieme-connect.comresearchgate.net The resulting fused heterocycles, such as pyrrolo[1,2-a]quinolines, are of significant interest due to their presence in biologically active molecules. semanticscholar.org
Catalytic Systems Incorporating Trifluoroacetate Counterions
Trifluoroacetate is not only a reagent but also a crucial component in various catalytic systems, where it acts as a counterion that can influence the reactivity and selectivity of the catalyst.
In a ruthenium(II)-catalyzed C8-arylation of quinoline N-oxides, silver trifluoroacetate is used as an additive. nih.gov In this system, the ruthenium catalyst exhibits dual activity: it first promotes the distal C-H activation and arylation at the C8 position and subsequently facilitates the in situ deoxygenation of the arylated quinoline N-oxide. nih.govacs.org
The trifluoroacetate counterion also plays a role in gold-catalyzed reactions. For instance, the dearomatization of indoles with allenamides can be directed by the choice of counterion. mdpi.com While a triflate (TfO⁻) counterion favors N-alkylation, the trifluoroacetate (TFA⁻) counterion, with its stronger hydrogen bonding ability, promotes C3-alkylation and dearomatization. mdpi.com This demonstrates how the trifluoroacetate counterion can be a critical control element in directing the outcome of a catalytic reaction.
Silver Trifluoroacetate in Multicomponent Quinoline Synthesis
Silver trifluoroacetate (AgTFA or AgOCOCF3) has proven to be an effective catalyst in the multicomponent synthesis of quinolines. researchgate.netnbinno.com These reactions typically involve the condensation of anilines, aldehydes, and a third component like a ketone or an alkyne, to construct the quinoline scaffold in a single step. rsc.orgnih.gov
One notable application involves the reaction of anilines, aldehydes, and ketones. rsc.orgnih.gov In this process, it is believed that the silver catalyst facilitates the formation of an enol from the ketone, which then reacts with an imine generated in situ from the aniline and aldehyde. rsc.org This is followed by an intramolecular cyclization and subsequent aromatization, often with aerial oxygen acting as the oxidant, to yield the polysubstituted quinoline. rsc.org The reaction demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aniline, leading to moderate to excellent yields of the desired products. researchgate.net
Another strategy employs the coupling of anilines with alkenyl or alkynyl carbonyl compounds, catalyzed by silver trifluoroacetate. mdpi.com This method also shows good tolerance for a range of substituents on the aniline. researchgate.netmdpi.com Furthermore, silver triflate (AgOTf), a related silver salt, has been utilized in the synthesis of 2-substituted quinolines from 2-aminobenzyl alcohol and alkynes or ketones, as well as from 2-aminophenethyl alcohol and aldehydes. nih.gov The trifluoroacetate anion is considered to play a crucial role in the catalytic cycle of these cycloisomerization reactions. chemrxiv.org
Table 1: Examples of Silver-Catalyzed Multicomponent Quinoline Synthesis
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline, Aldehyde, Acetophenone | Silver triflate | - | 2,4-Substituted quinoline | Good | rsc.org |
| Arylamines, Aldehydes, Ketones | Silver trifluoroacetate | Toluene (B28343), 120 °C, 12 h | Polysubstituted quinolines | Moderate to Excellent | researchgate.netacs.org |
| 2-Aminobenzyl alcohol, Alkyne/Ketone | AgOTf | - | 2-Substituted quinoline | - | nih.gov |
| 2-Aminophenethyl alcohol, Aldehyde | AgOTf | - | 2-Substituted quinoline | - | nih.gov |
Silica-Supported Iron Trifluoroacetate as Recyclable Lewis Acid Catalysts
In the pursuit of greener and more sustainable chemical processes, the development of recyclable catalysts is of paramount importance. Silica-supported iron trifluoroacetate has emerged as a prominent and recyclable Lewis acid catalyst for the synthesis of quinoline derivatives. rsc.orgresearchgate.net This heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, potential for reuse, and operation under solvent-free conditions, making the process more economical and environmentally friendly. rsc.orgresearchgate.netresearchgate.net
The catalyst is typically prepared by immobilizing iron trifluoroacetate onto a silica (B1680970) support. rsc.orgresearchgate.net Its catalytic activity has been demonstrated in the synthesis of hexahydroquinoline-3-carboxamide derivatives. rsc.orgresearchgate.netresearchgate.net These reactions are often carried out under mild conditions, for instance at 70°C in a solvent-free environment, affording high product yields in a short reaction time. rsc.orgresearchgate.net The catalyst's structure and morphology are typically characterized using various analytical techniques such as FTIR, PXRD, FE-SEM, HR-TEM, EDX, BET, TGA, and NH3-TPD. rsc.orgresearchgate.net
A key advantage of this catalytic system is its reusability. rsc.orgresearchgate.net After the reaction, the solid catalyst can be easily recovered by simple filtration and can be reused in subsequent reactions without a significant loss of its catalytic activity. researchgate.net This recyclability, coupled with the high efficiency and broad substrate compatibility, underscores the potential of silica-supported iron trifluoroacetate as a sustainable catalyst in organic synthesis. rsc.orgresearchgate.netresearchgate.net
Table 2: Performance of Silica-Supported Iron Trifluoroacetate Catalyst
| Reaction | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Synthesis of hexahydroquinoline-3-carboxamides | Silica-supported iron trifluoroacetate | 70 °C, Solvent-free | High yield, Short reaction time, Recyclable, Green synthesis | rsc.orgresearchgate.net |
| Synthesis of 4H-chromene-3-carboxamides | Silica-based iron trifluoroacetate | 80 °C, Solvent-free | Excellent yields, Mild conditions, Reusable | researchgate.net |
Copper Triflate and Zinc Triflate in Multicomponent Quinoline Synthesis
Copper(II) triflate (Cu(OTf)₂) and Zinc(II) triflate (Zn(OTf)₂) are highly effective Lewis acid catalysts for the multicomponent synthesis of quinolines, offering mild reaction conditions and high efficiency. nih.govtandfonline.combeilstein-journals.org
Copper(II) Triflate (Cu(OTf)₂)
Copper(II) triflate is a versatile catalyst for various quinoline syntheses. rsc.orgrsc.org It has been successfully employed in one-pot reactions involving the Michael addition/cyclization/aromatization of 2-aminoaryl carbonyls and alkynyl carboxylates to produce quinoline carboxylates. rsc.org This method is valued for its operational simplicity, mild conditions, and the use of a non-toxic catalyst. rsc.org
In another approach, Cu(OTf)₂ catalyzes the synthesis of 2,4-disubstituted quinolines from anilines, alkyne esters, and (hetero)aryl/cycloalkyl ketones in acetonitrile, exhibiting excellent functional group tolerance and regioselectivity. rsc.org Furthermore, it facilitates the three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to yield 2,3-diarylquinolines with high atom efficiency and regioselectivity. rsc.org The synthesis of quinolines from amines, ketones, and 2-amino benzylamines has also been achieved using a combination of copper triflate and toluene sulphonic acid. tandfonline.com
Zinc(II) Triflate (Zn(OTf)₂)
Zinc(II) triflate is another efficient catalyst for the multicomponent synthesis of quinolines, particularly under solvent-free conditions. nih.govtandfonline.com It has been used to catalyze the three-component coupling of alkynes, amine derivatives, and substituted aldehydes at 100°C, resulting in good yields of 2,4-disubstituted quinolines. tandfonline.com A key advantage of this method is the elimination of the need for precious metals, caustic solvents, and harsh reaction conditions. tandfonline.com
Another notable application of zinc triflate is in a three-component reaction for synthesizing 2,4-substituted quinolines, showcasing its utility in constructing diverse quinoline frameworks. rsc.org The use of zinc triflate, which is relatively inexpensive and readily prepared, aligns with the principles of green chemistry. nih.gov
Table 3: Comparison of Copper and Zinc Triflate in Quinoline Synthesis
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Copper(II) triflate | 2-Aminoaryl carbonyls, Alkynyl carboxylates | - | Quinoline carboxylates | - | rsc.org |
| Copper(II) triflate | Anilines, Alkyne esters, Ketones | Acetonitrile | 2,4-Disubstituted quinolines | Good | rsc.org |
| Zinc(II) triflate | Alkynes, Amines, Aldehydes | 100 °C, Solvent-free | 2,4-Disubstituted quinolines | 75-84% | tandfonline.com |
| Zinc(II) triflate | Aromatic amines, Aldehydes, Alkynes | 110 °C, Neat | 2,4-Disubstituted quinolines | Excellent | rsc.org |
Nanocatalysis Using Immobilized Trifluoroacetic Acid in Heterogeneous Systems
The immobilization of catalysts onto solid supports, particularly nanomaterials, offers significant advantages in terms of catalyst recovery, reusability, and enhanced stability. Trifluoroacetic acid (TFA), a strong Brønsted acid, has been successfully immobilized on various nanostructured materials to create efficient and recyclable heterogeneous catalysts for quinoline synthesis. nih.govsemanticscholar.orgacs.org
A prominent example is the use of trifluoroacetic acid immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-APTES-TFA). nih.govsemanticscholar.orgresearchgate.net This core-shell nanocatalyst, where TFA is ionically bonded to the aminopropyl-functionalized silica shell, has demonstrated excellent performance in the solvent-free Friedländer synthesis of quinolines. nih.govsemanticscholar.orgacs.org The reaction, typically conducted at 100°C, provides high yields of polysubstituted quinolines. nih.govacs.org The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet, and the catalyst can be reused for several cycles without a significant drop in its catalytic activity. semanticscholar.orgacs.org
The preparation of this nanocatalyst involves a multi-step process, starting with the synthesis of magnetite nanoparticles, followed by coating with a silica layer, functionalization with aminopropyl groups, and finally, immobilization of trifluoroacetic acid. semanticscholar.orgresearchgate.net Characterization of these nanocatalysts is typically performed using techniques such as FTIR, XRD, TGA, TEM, and VSM to confirm their structure, composition, and magnetic properties. acs.orgnih.gov The strong ionic interaction between the quaternary ammonium (B1175870) group on the support and the trifluoroacetate anion is a key feature of this catalytic system. acs.org
Table 4: Research Findings on Nanocatalysis with Immobilized Trifluoroacetic Acid
| Catalyst | Synthetic Method | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-APTES-TFA | Friedländer quinoline synthesis | 100 °C, Solvent-free | Excellent yields (up to 96%), catalyst is magnetically recoverable and reusable for at least four runs. | nih.govsemanticscholar.org |
| Fe₃O₄@SiO₂–CH₂CH₂CH₂NH₃⁺OOCCF₃⁻ | Friedländer annulation | 100 °C, Solvent-free | Good to excellent yields (68-98%), catalyst easily retrieved with a magnet and reused. | acs.org |
Mechanistic Insights and Theoretical Studies of Quinoline Trifluoroacetate Interactions
Elucidation of Reaction Mechanisms in Acid-Catalyzed Quinoline (B57606) Synthesis
The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals and materials science. acs.org Acid catalysis, particularly using trifluoroacetic acid (TFA), is a common and effective strategy for constructing the quinoline scaffold. rsc.org Mechanistic studies have been crucial in understanding and optimizing these synthetic routes.
Detailed Role of Trifluoroacetic Acid as a Brønsted Acid Promoter in Condensation and Cyclization
Trifluoroacetic acid (TFA) plays a pivotal role as a Brønsted acid promoter in several classical quinoline syntheses, most notably the Friedländer and Doebner-Miller reactions. rsc.orgresearchgate.net Its strong acidic nature facilitates key condensation and cyclization steps.
In the Friedländer synthesis , which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group, TFA efficiently catalyzes the initial condensation. researchgate.net It protonates the carbonyl group of the 2-aminoaryl ketone, enhancing its electrophilicity and promoting the attack by the enol or enolate of the active methylene (B1212753) compound. This is followed by a cyclization and dehydration sequence to form the quinoline ring. The use of TFA can lead to high yields and short reaction times, often under solvent-free conditions. researchgate.net
Similarly, in the Doebner-Miller synthesis , which uses an α,β-unsaturated carbonyl compound and an aniline (B41778), TFA facilitates the reaction. rsc.org For instance, the thermal treatment of anilines with chalcones in TFA leads to the formation of an intermediate that undergoes oxidative cyclization to yield trisubstituted quinolines. rsc.org
The effectiveness of TFA as a catalyst is attributed to its low pKa, making it a strong proton donor. This protonation of carbonyl intermediates is a critical step in overcoming the activation energy for both the initial condensation and the subsequent intramolecular cyclization. wikipedia.orgnih.gov
A magnetically recoverable nanocatalyst with immobilized trifluoroacetic acid has been developed, demonstrating the versatility of TFA as a Brønsted acid catalyst in quinoline synthesis. This solid acid catalyst proved effective in the Friedländer synthesis, allowing for easy separation and recycling. nih.govresearchgate.net
Identification and Characterization of Reaction Intermediates and Transition States
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are influenced by the acid catalyst. wikipedia.org
Pathway 1 (Aldol-first): This pathway begins with an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound to form an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. wikipedia.org
Pathway 2 (Schiff base-first): In this alternative mechanism, the initial step is the formation of a Schiff base between the 2-aminoaryl ketone and the other carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.org
The presence of a strong acid like TFA can influence which pathway is favored. By protonating the carbonyl groups, TFA facilitates both the initial nucleophilic attack (in either the aldol or Schiff base formation) and the final dehydration steps.
Recent research has also explored the use of visible light-mediated C-H hydroxyalkylation of quinolines, which proceeds through a radical pathway. nih.gov This method avoids the need for external oxidants and operates under mild conditions, allowing for late-stage functionalization of complex molecules. nih.gov Mechanistic investigations have pointed to a radical-mediated spin-center shift as the key step in this process. nih.gov
Radical Pathways in Quinoline Transformations
While acid-catalyzed ionic mechanisms are common in quinoline synthesis, radical pathways offer alternative and often complementary routes for the functionalization and transformation of the quinoline core. nih.gov Trifluoroacetic acid can also play a role in these radical reactions.
Regulation of Electrophilic/Nucleophilic Bias of Free Radicals by Reaction Conditions
The electrophilic or nucleophilic character of a free radical is not solely determined by its intrinsic structure but can be influenced by the reaction conditions. chemrxiv.org This principle has been demonstrated in the synthesis of different polysubstituted quinolines from a single substrate by modulating the reaction environment. chemrxiv.org
In one study, photocatalytically generated imine radicals were shown to undergo either an intramolecular Michael addition (nucleophilic) or an anti-Michael addition (electrophilic) depending on the base used. chemrxiv.org An inorganic base promoted the nucleophilic pathway, leading to 3,4-disubstituted quinolines, while an organic base favored the electrophilic route to produce 2,3-disubstituted quinolines. chemrxiv.org This highlights the ability to regulate the duality of free radicals to achieve divergent synthesis.
Theoretical studies using density functional theory (DFT) have been employed to understand and predict the electrophilic or nucleophilic nature of free radicals in various reactions. chemrxiv.org
Investigation of Radical Cascade Processes Initiated by Trifluoroacetic Acid
Trifluoroacetic acid can be involved in initiating radical cascade reactions for the synthesis of complex quinoline-containing structures. For instance, a radical cascade addition-cyclization sequence has been developed to synthesize quinoline-based benzophosphole oxides. wiley.com This process uses aryl isonitriles as radical acceptors and an oxidant, with the reaction being initiated by a catalytic amount of a silver salt or through a photochemical approach. wiley.com
In other systems, TFA has been used in combination with an oxidant like tert-butyl hydroperoxide (TBHP) to mediate Minisci-type reactions. This has been applied to the oxidative coupling of 2-methylquinolines with quinoxalines to form quinolin-2-yl(quinoxalin-2-yl)methanone derivatives. researchgate.net The mechanism involves the homolytic aromatic substitution of acyl radicals. researchgate.net
Furthermore, a thiol-mediated three-step cascade reaction has been reported for the conversion of indoles into functionalized quinolines. acs.org This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. The in situ generation of a strong Brønsted acid (HBr) from the reaction of the thiol promotes the final ring expansion to the stable quinoline aromatic system. acs.org While not directly involving TFA, this illustrates the principle of in situ acid generation promoting cascade reactions leading to quinolines.
Protonation Dynamics and Spectroscopic Responses of Quinolinium Trifluoroacetates
The interaction between quinoline, a basic heterocycle, and the strong acid TFA leads to the formation of a quinolinium trifluoroacetate (B77799) salt. This protonation event significantly alters the electronic and spectroscopic properties of the quinoline molecule.
The protonation of quinoline by TFA can be readily observed using various spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy. rsc.org Upon addition of TFA to a solution of quinoline in a solvent like dichloromethane, changes in the absorption and emission spectra are observed, indicating the formation of the protonated quinolinium species. rsc.orgresearchgate.net
A notable effect of protonation is the enhancement of fluorescence intensity. rsc.orgresearchgate.net This phenomenon is attributed to the change in the electronic structure of the quinoline ring upon protonation. The binding constants for the protonation of quinoline and related aza-aromatics with various acids, including TFA, have been determined through spectroscopic titrations. rsc.org
The structure of quinolinium trifluoroacetate in the solid state has been investigated. The O⋯N interaction distance in the crystal structure of a related protonated quinoline derivative was found to be very short, indicating a strong hydrogen bond. rsc.org The spectroscopic characteristics of quinolinium trifluoroacetate are well-defined. In Fourier-transform infrared (FT-IR) spectroscopy, characteristic bands for the carbonyl group of the trifluoroacetate anion and the aromatic C=C and C=N vibrations of the quinolinium cation are observed. Proton nuclear magnetic resonance (¹H NMR) spectroscopy shows distinct signals for the aromatic protons of the quinolinium ring and the trifluoroacetate counter-ion. vulcanchem.com
Analysis of Fluorescence Enhancement Upon Protonation by Trifluoroacetic Acid
The protonation of the nitrogen atom in the quinoline ring by a strong acid such as trifluoroacetic acid is a well-documented method for dramatically enhancing its fluorescence. nih.govjyu.fiexlibrisgroup.comrsc.org Studies on quinoline and its isomers, like isoquinoline, show that while they are weakly fluorescent in their neutral state, their fluorescence intensity can increase significantly upon protonation.
The underlying mechanism for this enhancement involves a change in the nature of the electronic excited states. nih.gov In neutral quinoline, the lowest singlet excited state (S1) has significant n,π* character, which often deactivates through non-radiative pathways. When the nitrogen's lone pair of electrons is protonated by TFA, this non-bonding orbital is engaged in a covalent bond with the proton. This effectively raises the energy of the n,π* state, causing the lowest singlet excited state to become a (π,π) state. This (π,π) excited state has a much higher probability of deactivating through radiative emission, resulting in a pronounced increase in fluorescence quantum yield. nih.govresearchgate.net
Research has demonstrated that for isoquinoline, titration with TFA can lead to an over 50-fold increase in fluorescence intensity. nih.govjyu.fi Similar, though less pronounced, enhancement is seen with other quinoline-based compounds like acridine. nih.gov Interestingly, for some derivatives such as benzo[h]quinoline, protonation not only enhances intensity but also causes a significant bathochromic (red) shift of the emission wavelength, in this case by about 50 nm. nih.gov The degree of enhancement is directly related to the strength of the acid, with strong acids like TFA being particularly effective. nih.govjyu.fi
Table 1: Fluorescence Response of Quinoline Derivatives Upon Protonation with Trifluoroacetic Acid (TFA)
| Compound | Observation with TFA | Reported Enhancement Factor | Reference |
|---|---|---|---|
| Isoquinoline | Significant increase in fluorescence intensity. | >50-fold | nih.govjyu.fi |
| Acridine | Moderate increase in fluorescence intensity. | ~25-fold (with strong acids) | nih.gov |
| Benzo[h]quinoline | Bathochromic shift of ~50 nm and intensity increase. | ~5-fold (with strong acids) | nih.gov |
Spectroscopic Probing of Ground State and Excited State Proton Transfer
Spectroscopic techniques are crucial for elucidating the dynamics of proton transfer between quinoline and trifluoroacetic acid in both the ground and excited states. The interaction is not always a simple, complete proton transfer but can exist as a complex equilibrium involving hydrogen-bonded pairs and fully protonated species. researchgate.netresearchgate.netrsc.org
In the ground state, the formation of a quinolinium trifluoroacetate salt is the primary interaction. researchgate.net However, in certain molecular contexts, especially in derivatives designed for specific functions, the proton transfer dynamics upon photoexcitation become highly relevant. For some hydroxy-substituted quinolines, an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) can occur, which provides a non-radiative decay channel, effectively quenching fluorescence. researchgate.net The addition of a strong acid like TFA can disrupt this internal hydrogen bond, blocking the ESIPT pathway and "switching on" fluorescence. This acidochromic behavior is a key principle in designing fluorescent sensors.
Time-resolved spectroscopic methods, such as transient absorption and fluorescence upconversion spectroscopy, have been employed to study these ultrafast processes. researchgate.net These studies reveal that ESIPT can be essentially barrierless, occurring on the femtosecond to picosecond timescale. researchgate.netchemrxiv.org The study of model systems, like the gas-phase complex between trimethylamine (B31210) and TFA, provides further insight. Rotational spectroscopy combined with computational analysis shows that the interaction is intermediate between a classic hydrogen bond and a complete proton transfer, demonstrating the nuanced nature of the proton sharing in the acid-base complex. acs.org
Table 2: Spectroscopic Techniques for Probing Quinoline-TFA Proton Transfer
| Spectroscopic Method | Information Gained | Timescale | Reference |
|---|---|---|---|
| Steady-State UV-Vis & Fluorescence | Characterization of ground and excited states; observation of fluorescence enhancement and spectral shifts. | Steady-State | nih.govrsc.org |
| Transient Absorption Spectroscopy | Detection of transient species (e.g., tautomers, triplet states); measurement of excited-state lifetimes. | Femtoseconds to Microseconds | researchgate.net |
| Fluorescence Upconversion | Measurement of ultrafast fluorescence decay kinetics, resolving the initial steps of ESIPT. | Femtoseconds to Picoseconds | researchgate.net |
| Rotational Spectroscopy | Precise structural determination of gas-phase acid-base complexes; quantification of the degree of proton transfer. | N/A (Gas Phase) | acs.org |
Advanced Computational Chemistry Approaches to Quinoline-Trifluoroacetate Systems
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental studies by providing a molecular-level understanding of the structures, energetics, and electronic properties of quinoline-trifluoroacetate systems.
Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Energetics
DFT calculations are widely used to investigate reaction mechanisms involving quinoline and trifluoroacetate. acs.orgscirp.orgresearchgate.netacs.orgrsc.org These studies can accurately predict geometric structures, transition states, and reaction energy profiles, offering insights into reactivity and selectivity that can be difficult to obtain experimentally.
Furthermore, DFT is employed to calculate various reactivity descriptors. Properties such as the electrophilicity index, chemical potential, and chemical hardness and softness can be determined, providing a quantitative framework for predicting how different substituted quinolines will behave in reactions. nih.gov
Table 3: Applications of DFT in Analyzing Quinoline-Trifluoroacetate System Reactivity
| Application Area | Key Finding from DFT | Computational Method Example | Reference |
|---|---|---|---|
| Catalysis | Trifluoroacetate anion stabilizes intermediates, lowering activation energy barriers. | B3LYP | acs.org |
| Regioselectivity | Accurately predicts site selectivity (e.g., C8 vs. C2 arylation) by comparing transition state energies. | B3LYP(D3BJ)/6-31G(d,p) | acs.orgacs.org |
| Reaction Mechanism | Elucidates multi-step reaction pathways, including the role of additives like TFA. | B3LYP | rsc.org |
| Reactivity Descriptors | Calculates indices (electrophilicity, hardness) to quantify and predict molecular reactivity. | B3LYP/6-311G(d) | scirp.orgnih.gov |
Modeling of Electronic Structure and Ionization Potentials
Understanding the electronic structure of quinoline is fundamental to interpreting its spectroscopic properties and reactivity. DFT and other ab initio methods are instrumental in this area. nih.govaps.orgmdpi.com Calculations can provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energies. nih.gov The HOMO-LUMO gap is a critical parameter that correlates with the molecule's chemical reactivity and stability. mdpi.com
Theoretical methods are also highly effective at predicting ionization potentials (IP) and electron affinities (EA). aps.orgacs.org Studies combining photoemission spectroscopy with DFT calculations have shown excellent agreement between experimental and theoretical values for the core-level and valence-shell ionization energies of quinoline and its derivatives. nih.gov For example, the adiabatic ionization energy of 2-quinolinone was calculated to be 8.249 eV using high-level correlated coupled cluster methods, demonstrating the precision of modern computational techniques. nih.gov These calculations help in the definitive assignment of complex spectral features and in understanding how ionization affects charge distribution and molecular geometry. nih.govacs.org
Table 4: Theoretical Modeling of Quinoline Electronic Properties
| Property | Description | Typical Computational Method | Reference |
|---|---|---|---|
| Ionization Potential (IP) | Energy required to remove an electron. | ΔSCF, Coupled Cluster, DFT | nih.govnih.govaps.org |
| Electron Affinity (EA) | Energy released when an electron is added. | ΔSCF, DFT | nih.govacs.org |
| HOMO/LUMO Energies | Energies of the frontier molecular orbitals, related to electron-donating/accepting ability. | DFT (e.g., B3LYP/6-311G(d,p)) | mdpi.com |
| Electronic Spectra | Prediction of UV-Vis absorption wavelengths and transitions. | Time-Dependent DFT (TD-DFT) | wiley.comwiley.com |
Theoretical Calculations of Protonation Processes and Basicity Constants
Computational chemistry provides a robust framework for quantifying the basicity of quinoline and the thermodynamics of its protonation by acids like TFA. wiley.comnih.govsci-hub.se The acid dissociation constant (pKa) of the conjugate acid (quinolinium) is a direct measure of basicity and can be calculated with considerable accuracy using DFT.
These calculations often employ thermodynamic cycles, such as the Förster cycle, which relate gas-phase proton affinities to solution-phase pKa values by accounting for solvation energies. wiley.comnih.gov This approach allows for the systematic study of how different substituents on the quinoline ring influence its basicity. For example, calculations confirm that electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
A particularly interesting area is the calculation of excited-state basicity (pKa). wiley.com Theoretical studies have revealed that upon electronic excitation, the basicity of quinoline can change dramatically. Calculations using Time-Dependent DFT (TD-DFT) can predict these changes, showing that the pKa value can be significantly different from the ground-state pKa. wiley.comwiley.com This phenomenon of "photobasicity" is crucial for understanding photo-induced proton transfer reactions.
Table 5: Computational Approaches to Quinoline Basicity
| Parameter | Description | Computational Approach | Key Insight | Reference |
|---|---|---|---|---|
| pKa (Ground State) | Acidity constant of the conjugate acid in the ground electronic state. | DFT with a thermodynamic cycle and solvation model (PCM). | Allows for prediction of basicity and the effect of substituents. | nih.gov |
| pKa* (Excited State) | Acidity constant of the conjugate acid in the first singlet excited state. | TD-DFT combined with the Förster cycle. | Quantifies the change in basicity upon photoexcitation (photobasicity). | wiley.comwiley.com |
| Proton Affinity | Enthalpy change for the gas-phase protonation reaction. | DFT, high-level ab initio methods. | Provides an intrinsic measure of basicity, free from solvent effects. | nih.gov |
| Degree of Proton Transfer | Quantifies the position of the proton between the acid and base. | Analysis of calculated bond lengths (O-H vs. H-N). | Can distinguish between a hydrogen bond and a full ion pair. | acs.org |
Coordination Chemistry and Structural Characterization of Quinoline Trifluoroacetate Complexes
Synthesis and Isolation of Metal-Quinoline Trifluoroacetate (B77799) Adducts
The synthesis of metal-quinoline trifluoroacetate adducts typically involves the reaction of a metal trifluoroacetate salt with quinoline (B57606) or its derivatives in a suitable solvent. The resulting complexes can exhibit various nuclearities, from mononuclear to binuclear and even tetranuclear structures, depending on the reaction conditions and the specific ligands employed.
Copper(II) Trifluoroacetate Complexes with Quinoline and Isoquinoline Ligands
The reaction of copper(II) trifluoroacetate with quinoline is particularly notable for the formation of a rich variety of complexes. acs.org In addition to a dimeric paddlewheel adduct, [Cu(CF₃COO)₂·(quin)]₂, two green, ferromagnetic tetranuclear complexes have been synthesized and structurally characterized: Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆ and Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈. acs.org These compounds can be obtained from a crude green powder or from a blue product, [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂, which forms when the tetranuclear complexes are exposed to humid air. acs.orgescholarship.org The blue complex exhibits antiferromagnetic behavior. acs.org The synthesis of these tetranuclear complexes involves dissolving the starting material in boiling benzene (B151609) or toluene (B28343). acs.org
Complexes with the general formula CuL₂(CF₃COO)₂, where L can be quinoline or isoquinoline, have also been prepared. rsc.org These are typically six-coordinate complexes where the trifluoroacetate group can act as either a monodentate or bidentate ligand. rsc.org
Silver(I) Trifluoroacetate Complexes with N-Allylic Quinoline Derivatives
Silver(I) trifluoroacetate has been utilized in the synthesis of complexes with N-allylic derivatives of quinoline. researchgate.net These reactions highlight the role of silver salts in facilitating the formation of coordination compounds, often through C-H activation processes. mdpi.comrsc.org The resulting complexes can feature unique structural motifs dictated by the coordination preferences of the silver(I) ion and the nature of the N-allylic quinoline ligand.
Advanced Spectroscopic Characterization of Metal-Quinoline Trifluoroacetate Systems
A suite of advanced spectroscopic techniques is employed to elucidate the intricate electronic and structural features of metal-quinoline trifluoroacetate complexes. These methods provide critical insights into the coordination environment of the metal ions, the nature of magnetic interactions between metal centers, and the binding modes of the ligands.
High-Field Electron Paramagnetic Resonance (EPR) Spectroscopy
High-field Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the magnetic properties of copper(II)-quinoline trifluoroacetate complexes. acs.org For the ferromagnetic tetranuclear copper(II) quinoline adducts, high-field EPR has been instrumental in determining the spin Hamiltonian parameters for the S = 2 spin quintet state. acs.org This information is crucial for accurately interpreting magnetic susceptibility data. acs.org Furthermore, single-crystal high-field EPR studies on the binuclear complex [Cu(CF₃COO)₂·(quin)]₂ have confirmed a negative sign for the zero-field splitting parameter D. acs.org
Magnetic Susceptibility Measurements for Electronic Structure Analysis
Magnetic susceptibility measurements are fundamental to understanding the electronic structure and magnetic interactions within polynuclear copper(II)-quinoline trifluoroacetate complexes. These studies have revealed both ferromagnetic and antiferromagnetic coupling in different tetranuclear species. acs.org For instance, the green, oxo-bridged tetramers are ferromagnetic, while the blue, hydroxo-bridged tetramer formed in the presence of moisture is antiferromagnetic. acs.orgescholarship.org The magnetic data for the ferromagnetic complexes, when analyzed in conjunction with high-field EPR results, provide a comprehensive picture of the electronic ground state. acs.org
| Complex | Magnetic Behavior |
| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆ | Ferromagnetic |
| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈ | Ferromagnetic |
| [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂ | Antiferromagnetic |
This table summarizes the magnetic properties of different tetranuclear copper(II)-quinoline trifluoroacetate complexes.
Infrared (IR) Spectroscopy for Ligand Coordination Modes and Counterion Interactions
Infrared (IR) spectroscopy provides valuable information about the coordination modes of the trifluoroacetate and quinoline ligands within the metal complexes. rsc.org The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination environment. By analyzing the separation between the asymmetric and symmetric stretching frequencies of the COO⁻ group, it is possible to distinguish between monodentate and bidentate coordination of the trifluoroacetate ligand. rsc.org IR spectroscopy can also be used to study the interactions between the trifluoroacetate anion and the cationic components of the complex, especially in cases where protonated quinoline acts as a counterion. nih.gov Furthermore, shifts in the vibrational modes of the quinoline ring upon coordination to the metal center can offer insights into the strength of the metal-ligand bond. researchgate.net
Solid-State Structural Analysis of Quinoline Trifluoroacetate Complexes
The precise three-dimensional arrangement of atoms and molecules in quinoline trifluoroacetate complexes has been elucidated primarily through single-crystal X-ray diffraction. This technique provides definitive insights into the molecular geometry, coordination environments of the metal centers, and the nature of the interactions between the metallic cores and the surrounding ligands.
X-ray Diffraction Studies of Binuclear and Tetranuclear Copper Complexes
X-ray crystallography has been instrumental in characterizing a series of copper(II) trifluoroacetate complexes incorporating quinoline as a ligand. These studies have revealed the formation of both dimeric (binuclear) and more complex tetranuclear structures.
A notable binuclear complex, [Cu(CF3COO)2·(quin)]2, has been identified, confirming a dimeric structure analogous to other copper carboxylates. acs.org In this arrangement, two copper centers are bridged by trifluoroacetate ligands.
More complex tetranuclear adducts have also been synthesized and structurally characterized. acs.org These include two distinct green, μ4-oxo-bridged complexes and a blue, hydroxide-bridged complex. The crystallographic data for these tetranuclear structures are detailed below. acs.orgescholarship.org
One green complex, solvated with toluene, Cu4O(CF3COO)6(quin)4·(C6H5CH3)0.6, crystallizes in the orthorhombic space group Pbca. acs.org A similar complex solvated with benzene, Cu4O(CF3COO)6(quin)4·(C6H6)0.8, adopts a monoclinic crystal system with the space group P2/c. acs.org
A blue tetranuclear complex, [Cu4(OH)2(CF3COO)8(quin)2]2−(quinH+)2, is formed in humid conditions. acs.org A detailed structural analysis of a similar basic copper(II) carboxylate adduct, [Cu4OH(O2CCF3)3(quinoline)2]2, revealed a discrete, centrosymmetric tetranuclear molecule. escholarship.org In this structure, there are two unique copper atoms, each coordinated to four oxygen atoms and one quinoline nitrogen atom, resulting in a distorted square pyramidal geometry. escholarship.org Three independent trifluoroacetate groups are present; two of these act as bridges, connecting the apical position of one copper atom to a basal site of another. escholarship.org The third trifluoroacetate group functions as a monodentate ligand. escholarship.org
| Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆ | Orthorhombic | Pbca | a = 15.278(3) Å b = 23.227(5) Å c = 34.895(7) Å | acs.org |
| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈ | Monoclinic | P2/c | a = 21.933(4) Å b = 11.176(2) Å c = 23.927(5) Å β = 97.41(3)° | acs.org |
| [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂ | Monoclinic | Pī | a = 21.933(4) Å b = 11.176(2) Å c = 23.927(5) Å β = 97.41(3)° | acs.orgescholarship.org |
Investigation of μ4-Oxo Bridges and Hydroxide (B78521) Bridges in Metal Clusters
The tetranuclear copper complexes exhibit fascinating structural motifs centered around bridging oxygen atoms, which can be part of either an oxo group (O²⁻) or a hydroxide group (OH⁻).
The two green quinoline adducts of copper(II) trifluoroacetate are characterized by a central μ4-oxo bridge. acs.org In this arrangement, a single oxygen atom is located at the center of a tetrahedron of four copper ions, linking them together. This [Cu4O] core is a well-known motif in copper chemistry and influences the magnetic properties of the cluster, leading to ferromagnetic coupling in these specific complexes. acs.org
In contrast, the blue complex formed in the presence of moisture features hydroxide bridges. acs.org A detailed X-ray analysis of a related tetranuclear complex, [Cu4OH(O2CCF3)3(quinoline)2]2, identified a triply bridging hydroxide group. escholarship.org The oxygen atom of the hydroxo-group, O(1), bridges three copper atoms (Cu(1), Cu(1'), and Cu(2)). escholarship.org The geometry around this bridging oxygen atom is a distorted tetrahedron, with the O(1) atom situated 0.51 Å out of the plane formed by the three copper atoms it bridges. escholarship.org The presence of these hydroxide bridges, as opposed to a μ4-oxo bridge, results in different magnetic behavior, with the hydroxide-bridged clusters exhibiting antiferromagnetic interactions. acs.org
Theoretical Modeling of Complex Structures and Metal-Ligand Interactions
To complement experimental findings from X-ray diffraction and magnetic susceptibility measurements, theoretical modeling has been employed to gain deeper insight into the electronic structures and metal-ligand interactions within quinoline trifluoroacetate complexes.
Density Functional Theory (DFT) has proven to be a particularly powerful tool. For the tetranuclear copper(II) trifluoroacetate quinoline adducts, "broken symmetry" DFT calculations were performed. acs.org This theoretical approach is specifically designed to handle the complex magnetic interactions in multi-center systems. The primary goal of these calculations was to estimate the magnetic exchange integrals, which quantify the strength and nature (ferromagnetic or antiferromagnetic) of the coupling between the copper ions. acs.org
| Theoretical Method | System Studied | Property Calculated | Outcome | Reference |
|---|---|---|---|---|
| "Broken Symmetry" Density Functional Theory (DFT) | Tetranuclear Copper(II) Trifluoroacetate Quinoline Adducts | Magnetic Exchange Integrals | Good agreement with experimental results, validating the structural and magnetic models. | acs.org |
Analytical and Spectroscopic Methodologies for Research on Quinoline Derivatives and Trifluoroacetate
Advanced Spectroscopic Analysis for Structural and Electronic Properties
Spectroscopic techniques are indispensable for probing the fundamental characteristics of quinoline-based compounds. They provide detailed insights into molecular structure, electronic transitions, and charge distribution, which are critical for designing new materials and understanding their behavior.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for characterizing the photophysical properties of quinoline (B57606) derivatives. These techniques provide information on the electronic transitions within a molecule upon absorption of light and the subsequent emission from the excited state.
The UV-Vis absorption spectra of quinoline derivatives typically exhibit two main absorption bands. scielo.br One band, appearing at shorter wavelengths (around 280-300 nm), is attributed to π-π* transitions within the aromatic system. scielo.brnih.gov A second, lower-energy band, often observed above 300 nm, is related to n-π* transitions involving the nitrogen lone pair. scielo.br The position and intensity of these bands are sensitive to the solvent environment and the nature of substituents on the quinoline ring. wiley.combohrium.comwiley.comresearchgate.net For instance, studies on various quinoline derivatives show absorption maxima ranging from 300 to 500 nm. wiley.comwiley.com
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Quinoline and its derivatives are known for their fluorescent properties, which are heavily influenced by their structure and environment. crimsonpublishers.com The emission spectra can be affected by solvent polarity, with more polar solvents often causing a bathochromic (red) shift in the emission wavelength. researchgate.netnih.gov This phenomenon, known as solvatochromism, indicates a change in the dipole moment of the molecule upon excitation. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is also a key parameter; large Stokes shifts are advantageous for applications in fluorescent sensing and imaging. scispace.comnih.gov For example, some diamino-substituted benzimidazo[1,2-a]quinolines exhibit significant Stokes shifts of up to 124 nm. scispace.com
| Compound Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Transitions | Reference |
|---|---|---|---|---|
| Generic Quinoline Derivatives | ~280 and ~350 | Varies (e.g., 400 nm) | π-π* and n-π* | scielo.br |
| Cross-Linking Quinolone Derivatives | 300-400 | Not Specified | Long-wavelength absorption suitable for fluorescence | nih.gov |
| Amino Substituted Benzimidazo[1,2-a]quinolines | Varies | Bathochromically shifted upon protonation (20-45 nm) | Charge transfer interactions | scispace.com |
| 6-Aminoquinoline (6AQ) | 327-340 (Calculated) | 389-407 (Calculated) | S1 → S0 | researchgate.net |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Multinuclear NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of quinoline derivatives containing trifluoroacetate (B77799) or related trifluoromethyl groups. By analyzing the chemical shifts and coupling constants of various nuclei, such as ¹H, ¹³C, and ¹⁹F, researchers can piece together the complete atomic connectivity and stereochemistry of a molecule.
¹H NMR provides information about the number and environment of protons in the molecule. The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). wiley-vch.deuncw.edu
¹³C NMR reveals the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms (like nitrogen or fluorine) appearing at different frequencies. wiley-vch.de
¹⁹F NMR is particularly informative for compounds containing trifluoroacetate or trifluoromethyl groups. The fluorine nucleus is highly sensitive, and its chemical shift provides direct evidence of the fluorine-containing moiety. For trifluoromethyl (-CF₃) groups on a quinoline ring, signals are often observed around δ -62 ppm when using trifluoroacetic acid (TFA) as an external standard. wiley-vch.de
The combination of these NMR techniques allows for a comprehensive structural analysis. For example, in the analysis of 2-methyl-4-(trifluoromethyl)quinoline, the distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra confirm the identity and substitution pattern of the molecule. wiley-vch.de
| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-Methyl-4-(trifluoromethyl)quinoline | ¹H | 8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H), 2.77 (s, 3H) | wiley-vch.de |
| ¹³C | 158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9, 25.3 | ||
| ¹⁹F | -62.0 | ||
| 6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | ¹H | 8.00 (d, 1H), 7.54 (s, 1H), 7.41 (dd, 1H), 7.32 (s, 1H), 3.95 (s, 3H), 2.76 (s, 3H) | wiley-vch.de |
| ¹³C | 158.0, 155.3, 144.6, 132.7, 130.7, 123.5, 122.5, 122.1, 118.9, 101.7, 55.3, 24.7 | ||
| ¹⁹F | -62.8 |
Photoemission Spectroscopy of Quinoline Derivatives and Their Electronic Structure
Photoemission spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative technique used to investigate the elemental composition and electronic state of the elements within a material. For quinoline derivatives, XPS provides crucial information about the electronic structure by measuring the binding energies of core-level electrons. cnr.itresearchgate.net
In a typical XPS analysis of a quinoline derivative, spectra are recorded for the core levels of the constituent elements, such as carbon (C 1s), nitrogen (N 1s), and any heteroatoms like chlorine (Cl 2p) or oxygen (O 1s). cnr.itresearchgate.net The binding energy is sensitive to the local chemical environment of an atom. For example, the C 1s spectrum of quinoline can be resolved into different components corresponding to carbons in different chemical environments, such as those bonded to nitrogen versus those in the benzene (B151609) ring. cnr.it The presence of an electronegative nitrogen atom causes a shift in the binding energies of adjacent carbon atoms. cnr.it
Studies combining experimental XPS data with theoretical calculations, such as Density Functional Theory (DFT), allow for a full assignment of the spectral features and a deeper understanding of the electronic structure. cnr.itresearchgate.net This analysis can reveal how substituents on the quinoline ring influence the charge distribution and molecular orbitals. cnr.itnih.gov
| Compound | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Quinoline | C 1s | ~290.3 - 291.2 | cnr.it |
| HOMO (π₅) Ionization | 8.63 | cnr.it | |
| 4-chloroquinoline | N 1s (lone pair) | 9.76 | cnr.it |
| Cl lone pair | 11.60 | cnr.it | |
| SiO₂-quinoline complex | N 1s | 399.1 (primary amines), 400.1 (imines) | researchgate.net |
Advanced Derivatization Techniques for Enhanced Analytical Detection in Research
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as gas chromatography. This is often done to improve volatility, thermal stability, or detector response.
Trifluoroacetylation for Gas Chromatography-Mass Spectrometry (GC-MS/MS) Quantification in Complex Research Samples
Trifluoroacetylation is a widely used derivatization technique, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The process involves reacting the analyte with a trifluoroacetylating agent, most commonly Trifluoroacetic Anhydride (B1165640) (TFAA). covachem.comcsqanalytics.com This reaction targets functional groups with active hydrogens, such as amines (-NH₂), alcohols (-OH), and phenols. covachem.com
The resulting trifluoroacetyl (TFA) derivatives exhibit several advantages for GC-MS analysis:
Increased Volatility : The polarity of the analyte is reduced, making it more volatile and suitable for gas chromatography. covachem.com
Improved Chromatographic Properties : Derivatization often leads to better peak shapes (less tailing) and shorter retention times. mdpi.comnih.gov
Enhanced Detection : The incorporation of fluorine atoms makes the derivatives highly responsive to Electron Capture Detectors (ECD). covachem.comsigmaaldrich.com The TFA group also produces specific fragmentation patterns in mass spectrometry, which is beneficial for selective detection in complex matrices using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). mdpi.comnih.gov
This technique has been successfully applied to quantify trace amounts of various compounds, including sterols, amphetamines, and other drugs in complex samples like environmental matrices or biological fluids. nih.govmdpi.comnih.gov For example, a method using TFAA derivatization was developed to quantify sterol oxidation products in environmental samples, overcoming issues of poor chromatographic performance seen with other methods. mdpi.comnih.gov The high reactivity of TFAA allows it to derivatize even sterically hindered hydroxyl groups. mdpi.com
Development and Application of Fluorescent Labeling and Sensing Probes Utilizing Quinoline-Trifluoroacetate Chemistry
The inherent fluorescence of the quinoline scaffold makes it an excellent platform for developing fluorescent probes and sensors. crimsonpublishers.comresearchgate.net These sensors are designed to detect specific analytes, such as metal ions, through a change in their fluorescence properties (e.g., enhancement, quenching, or wavelength shift). rsc.orgasianpubs.orgrsc.org The chemistry often involves combining the quinoline fluorophore with a specific recognition unit (receptor) for the target analyte.
A direct example of combining these chemistries is the fluorescent sensor 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy)acetyl)acetohydrazide (TQA), which was specifically designed for the detection of ferric ions (Fe³⁺). mdpi.com In this molecule, the quinoline unit acts as the fluorophore, while the acetylhydrazide part, along with the trifluoroacetyl group, serves as the binding site for Fe³⁺. Upon binding to Fe³⁺, the fluorescence of the TQA probe is quenched, allowing for the quantitative detection of the ion. This sensor demonstrated high selectivity and sensitivity and was successfully used for fluorescence imaging of Fe³⁺ in living cells and zebrafish, highlighting its potential in biological applications. mdpi.com
The use of a trifluoroacetyl group in such probes can influence the electronic properties of the receptor site, potentially enhancing selectivity and binding affinity. Furthermore, the broader use of trifluoroacetic acid (TFA) is noted in the preparation of stock solutions of quinoline-based probes, where it can be used to ensure solubility and stability, particularly for probes with basic nitrogen atoms. nih.gov The development of such probes is a dynamic area of research, with ongoing efforts to create sensors with improved properties like large Stokes shifts, high quantum yields, and applicability in biological systems. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Methodologies in Quinoline-Trifluoroacetate Chemistry
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. tandfonline.com In the context of quinoline (B57606) synthesis involving trifluoroacetate (B77799), research is increasingly focused on green protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials. acs.orgresearchgate.net
Key advancements include the use of trifluoroacetic acid (TFA) as an efficient catalyst in solvent-free and microwave-assisted reactions. researchgate.nettandfonline.com For instance, TFA has been shown to effectively catalyze the Friedländer synthesis of quinolines from 2-aminoaryl ketones and α-CH acid compounds under solvent-free conditions, yielding products with high efficiency in minutes. researchgate.net Similarly, microwave-assisted protocols using TFA in solvents like chloroform (B151607) have been developed for the production of complex quinoline structures with excellent yields (68–99%). tandfonline.comresearchgate.net
A significant area of development is the use of recoverable and reusable catalysts. One notable example is a magnetically recoverable nanocatalyst, Fe3O4@SiO2-APTES-TFA, where trifluoroacetic acid is immobilized on silica-coated magnetite nanoparticles. acs.orgresearchgate.net This catalyst facilitates the Friedländer annulation process under solvent-free conditions at 100 °C, achieving high yields (68–98%). acs.org The magnetic nature of the catalyst allows for easy separation from the reaction mixture using an external magnet, and it can be reused for multiple cycles without a significant drop in activity. acs.orgresearchgate.net Such methodologies represent a shift towards more sustainable and economically viable processes in quinoline synthesis. researchgate.net
Table 1: Comparison of Green Synthetic Methodologies Involving Trifluoroacetate for Quinoline Synthesis
| Methodology | Catalyst/Reagent | Key Conditions | Reported Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Friedländer Synthesis | Trifluoroacetic acid (TFA) | Solvent-free | High | Rapid, high efficiency | researchgate.net |
| Microwave-Assisted Synthesis | Trifluoroacetic acid (TFA) | Chloroform, 100°C, 30 min | 68–99% | Rapid, medium to excellent yields | tandfonline.com |
| Friedländer Annulation | Fe3O4@SiO2-APTES-TFA | Solvent-free, 100°C | 68–98% | Magnetically recoverable, reusable catalyst | acs.org |
| Doebner–Miller Synthesis | Trifluoroacetic acid (TFA) | Thermal treatment | Not specified | Forms trisubstituted quinolines | rsc.org |
Rational Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The rational design of catalysts is crucial for improving the selectivity and efficiency of quinoline synthesis. researchgate.netwiley.com This involves creating catalytic systems where the components are chosen to perform specific functions, leading to higher yields and fewer byproducts. wiley.com Trifluoroacetate has been incorporated into various catalytic systems to achieve these goals.
In the Fe3O4@SiO2-APTES-TFA nanocatalyst, the trifluoroacetate group forms a strong ion pair with the quaternary ammonium (B1175870) group on the support, creating a distinct behavior that enhances catalytic activity in the Friedländer annulation. acs.org This design allows for high yields from both aromatic and aliphatic ketones. acs.org Other metal-based catalysts, such as silver trifluoroacetate, have been used to promote oxidative cascade reactions, coupling anilines with alkenyl or alkynyl carbonyl compounds to form quinolines. mdpi.com
The use of superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) as both the catalyst and reaction medium represents another advanced strategy. mdpi.com This approach facilitates the construction of polysubstituted quinoline scaffolds with high efficiency and broad functional group compatibility. mdpi.com Furthermore, computational methods such as Density Functional Theory (DFT) are being employed to support the rational design of catalysts. d-nb.info DFT calculations can model the adsorption of quinoline on catalyst surfaces and help elucidate reaction pathways, such as the 1,4/2,3-addition pathway proposed for hydrogenation over a fluorine-modified cobalt catalyst, thus guiding the development of more effective systems. d-nb.info
Table 2: Novel Catalytic Systems Utilizing Trifluoroacetate for Quinoline Synthesis
| Catalyst System | Reaction Type | Key Design Feature | Outcome | Reference |
|---|---|---|---|---|
| Fe3O4@SiO2-APTES-TFA | Friedländer Annulation | Immobilized TFA on a magnetic nanocore | High yield (68-98%), catalyst recyclability | acs.orgresearchgate.net |
| Silver Trifluoroacetate | Oxidative Cascade | Facilitates oxidative aromatization and regioselectivity | Synthesis of functionalized quinolines | mdpi.com |
| Trifluoromethanesulfonic Acid (TFA/TFAA) | Condensation/Cyclization | Acts as superacid catalyst and reaction medium | High efficiency for polysubstituted quinolines | mdpi.com |
| Bismuth(III) trifluoroacetate on [nbpy]FeCl4 | One-pot Synthesis | Immobilized Lewis acid on an ionic liquid | Efficient one-pot synthesis of quinoline derivatives | researchgate.net |
Exploration of Quinoline-Trifluoroacetate Systems in Advanced Functional Materials Science
Quinoline derivatives are not only important in medicine but also serve as essential building blocks for advanced functional materials, particularly in optics and electronics. nih.govmdpi.com The unique electronic properties of the quinoline ring system make it a valuable scaffold for creating materials with intriguing electrical and optical characteristics. nih.govnih.gov
A key area of application is in the development of fluorescent molecular probes. mdpi.comnih.gov The quinoline core is inherently fluorescent, and its nitrogen atom can be used to monitor interactions with target molecules through changes in fluorescence. nih.govresearchgate.net The synthesis of these probes often involves transition-metal-catalyzed cross-coupling reactions on a poly-halogenated quinoline core, which can be prepared using methods that may involve trifluoroacetic acid. nih.gov For example, a highly modular quinoline-based probe scaffold has been developed where photophysical properties can be tuned by strategic substitutions, with stock solutions of some derivatives prepared in water with 0.1% TFA. nih.gov
Furthermore, specific quinoline derivatives have shown potential as light-emitting materials. Pyrazolo[3,4-b]quinoline derivatives, which can be synthesized via a TFA-mediated one-pot tandem reaction, have applications as blue or green light emitters with electron-transporting properties in materials chemistry and are used in electroluminescent materials. acs.org The protonation of the quinoline nitrogen with a strong acid like trifluoroacetic acid can significantly enhance fluorescence intensity, a property that can be exploited in designing chemosensors and other responsive materials. researchgate.net
Table 3: Quinoline-Trifluoroacetate Systems in Materials Science
| Material/Application | Role of Trifluoroacetate | Key Property/Function | Reference |
|---|---|---|---|
| Fluorescent Molecular Probes | Used in solution preparation (e.g., 0.1% TFA in water) for water-soluble derivatives. | Highly tunable photophysical properties for live-cell imaging. | nih.gov |
| Electroluminescent Materials | TFA-mediated one-pot synthesis of pyrazolo[3,4-b]quinoline derivatives. | Function as blue or green light emitters with electron-transporting properties. | acs.org |
| Fluorescent Chemosensors | Protonation by TFA enhances fluorescence intensity of the quinoline core. | Potential for sensing applications based on fluorescence enhancement. | researchgate.net |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Physical Chemistry for Novel Quinoline-Based Compounds
The development of novel quinoline-based compounds increasingly relies on interdisciplinary research that merges organic synthesis with inorganic and physical chemistry. This synergy allows for the creation of complex functional molecules and a deeper understanding of their properties and reaction mechanisms.
A prime example is the synthesis and characterization of inorganic nanocatalysts for organic reactions. The Fe3O4@SiO2-APTES-TFA catalyst combines an inorganic magnetic core (Fe3O4) and a silica (B1680970) shell with an organically functionalized surface bearing the trifluoroacetate group. acs.orgresearchgate.net Its synthesis and characterization involve techniques from physical chemistry, such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and transmission electron microscopy (TEM), to understand its structure and morphology, which are crucial for its catalytic performance in the organic synthesis of quinolines. acs.org
Another area of interdisciplinary research is the study of coordination complexes. The investigation of tetranuclear quinoline adducts of copper(II) trifluoroacetate involves the synthesis of an organo-metallic complex and the study of its physical properties. acs.org Research in this area uses X-ray crystallography to determine the precise three-dimensional structure while employing high-field electron paramagnetic resonance (EPR) and magnetic susceptibility studies to probe the magnetic interactions between the copper centers. acs.org This work at the interface of organic, inorganic, and physical chemistry is essential for designing new materials with specific magnetic or electronic properties. mdpi.com
Compound Index
Q & A
Q. What are the common one-pot synthesis methods for quinoline derivatives involving trifluoroacetate?
Quinoline trifluoroacetate derivatives are synthesized via multicomponent reactions. A representative method involves cross-coupling of alkynones, followed by Michael addition of an amine to form an enaminone intermediate. The trifluoroacetate protecting group is cleaved under acidic conditions to yield the quinoline product . Alternative routes include palladium-catalyzed domino Sonogashira-alkyne carbocyclization processes for introducing trifluoromethyl groups at specific positions .
Q. How does the trifluoroacetate group function as a protecting group in quinoline synthesis?
The trifluoroacetate group acts as a transient protecting agent for amines during synthesis. For example, in rhodium-catalyzed annulations, the 2,4-dimethoxybenzyl (DMB) group is used to protect amines, and trifluoroacetic acid (TFA) facilitates its removal under mild conditions. This preserves sensitive functional groups like cyclopropanes or alkenes in intermediates . Post-deprotection, the trifluoroacetate counterion can stabilize the resulting aniline salt for further functionalization .
Q. What analytical techniques are essential for characterizing quinoline trifluoroacetate complexes?
Key techniques include:
- X-ray crystallography : Determines molecular geometry and bonding in copper(II) trifluoroacetate-quinoline adducts .
- High-field EPR spectroscopy : Resolves spin states and zero-field splitting parameters in magnetic studies .
- Magnetic susceptibility measurements : Distinguishes ferromagnetic (e.g., µ₄-oxo-bridged Cu₄ clusters) vs. antiferromagnetic behavior (e.g., hydroxyl-bridged complexes) .
Advanced Research Questions
Q. How can contradictions in magnetic data for copper(II) trifluoroacetate-quinoline complexes be resolved?
Discrepancies arise from structural variations (e.g., bridging ligands, solvent adducts). For instance:
- Ferromagnetic complexes : µ₄-oxo-bridged tetramers (Cu₄O(CF₃COO)₆(quin)₄) exhibit spin quintet states (S = 2) due to parallel alignment of Cu²⁺ spins .
- Antiferromagnetic complexes : Hydroxyl-bridged [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻ show spin cancellation . High-field EPR and DFT-based "broken symmetry" calculations validate experimental magnetic moments and exchange integrals .
Q. What experimental strategies mitigate decomposition of quinoline trifluoroacetate salts?
Instability arises from electron-deficient quinoline rings activating cyclopropane opening. Strategies include:
Q. How do solvent effects influence the solvation free energy of quinoline trifluoroacetate derivatives?
The SMD continuum solvation model predicts solvation energies using bulk solvent descriptors (dielectric constant, surface tension). For trifluoroacetate salts:
Q. What catalytic systems optimize trifluoromethylation of quinolines using sodium trifluoroacetate?
- Copper catalysis : Ligand-free Cu/Ag₂O systems enable decarboxylative trifluoromethylation of aryl iodides .
- Palladium catalysis : Domino Sonogashira-carbocyclization achieves regioselective 2-trifluoromethylquinoline synthesis . Key factors: substrate electronic effects, catalyst loading (5–10 mol%), and reaction time (12–24 hrs) .
Methodological and Stability Considerations
Q. How to design experiments probing the environmental persistence of quinoline trifluoroacetate?
- Degradation studies : Expose to UV light or microbial cultures to track TFA release via LC-MS .
- Partitioning assays : Measure soil/water distribution coefficients (Kd) to assess mobility .
- Bioaccumulation potential : Use OECD 305 guidelines to determine BCF (bioconcentration factor) in aquatic models .
Q. What computational tools predict the reactivity of trifluoroacetate-protected quinoline intermediates?
Q. How does the trifluoroacetate counterion impact biological activity in quinoline-based peptides?
- Counterion effects : Trifluoroacetate may alter peptide solubility or receptor binding (e.g., somatostatin analogs like TT-232) .
- Purification protocols : RP-HPLC with ion-pairing agents (e.g., TFA) ensures high purity (>98%) but requires dialysis to remove residual counterions .
Tables
Table 1: Magnetic Properties of Copper(II) Trifluoroacetate-Quinoline Complexes
Table 2: Catalytic Systems for Trifluoromethylation of Quinolines
| Catalyst System | Substrate | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Pd/Cu, Sonogashira | Alkynyl imines | 75–88 | 2-position | |
| Cu/Ag₂O, decarboxylative | Aryl iodides | 65–78 | 4-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
